

# Scutellarin Toxicity and Safety Profile at a Glance

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## Compound Focus: Scutellarin

CAS No.: 27740-01-8

Cat. No.: S542858

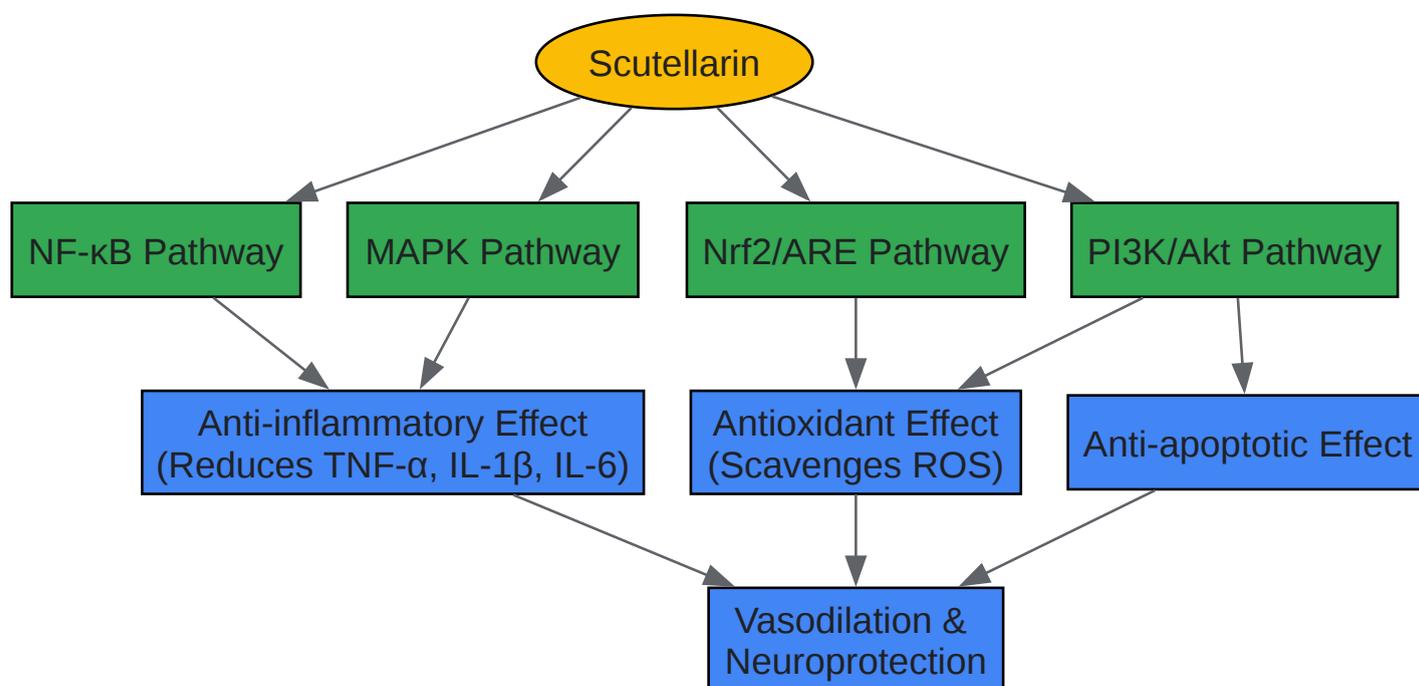
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Aspect	Details
Acute Toxicity (LD <sub>50</sub> )	10 g/kg in animal models [1] [2]
General Classification	Slightly toxic or non-toxic natural flavonoid [1] [2]
Key Safety Challenge	Low oral bioavailability [3] [4] [5]

## Detailed Toxicological and Mechanistic Insights

The high LD<sub>50</sub> value indicates a substantial margin of safety for experimental doses. Research suggests **scutellarin**'s safety is linked to its multi-targeted, moderate action within natural regulatory networks, unlike the strong, single-target effects of many synthetic drugs [1] [6].

**Scutellarin**'s therapeutic effects are mediated through modulation of key cellular signaling pathways. The following diagram illustrates the primary mechanisms involved in its neuroprotective, cardioprotective, and anti-inflammatory activities, which contribute to its favorable safety profile.



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## Bioavailability and Formulation Strategies

The major challenge for **scutellarin**'s clinical application is its **low oral bioavailability**, reported as low as **0.40%** in Beagle dogs [3] and **10.67%** in rats [5]. This is due to low water solubility, chemical instability in acidic conditions, and significant first-pass metabolism in the gut and liver [3] [5].

Advanced formulation strategies are being developed to overcome this limitation [3] [4]:

- **Nanotechnology:** Liposomes, PLGA nanoparticles, and nanosuspensions.
- **Prodrugs:** Triglyceride-mimetic prodrugs to improve absorption.
- **Complexation Agents:**  $\beta$ -cyclodextrin polymers to enhance solubility.
- **Novel Delivery Systems:** Self-microemulsions, solid lipid microparticles, and intranasal delivery systems to bypass first-pass metabolism.

## Conclusion and Research Implications

For your research and development work, the key takeaways are:

- **Favorable Acute Toxicity:** The high LD<sub>50</sub> supports a wide safety margin for preclinical studies [1] [2].
- **Focus on Formulation:** The primary research challenge is overcoming poor bioavailability rather than managing toxicity [3] [4].
- **Innovative Delivery Systems:** Exploring nano-formulations, prodrugs, and novel delivery routes represents the most promising path toward viable clinical applications [3].

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